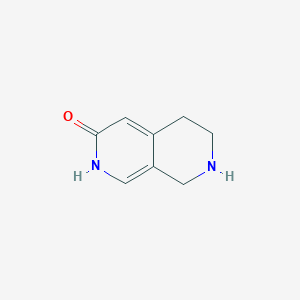

5,6,7,8-Tetrahydro-2,7-naphthyridin-3-OL

Description

Properties

IUPAC Name |

5,6,7,8-tetrahydro-2H-2,7-naphthyridin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-8-3-6-1-2-9-4-7(6)5-10-8/h3,5,9H,1-2,4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHKETSCNHQSTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=CNC(=O)C=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure of 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol

An In-Depth Technical Guide to 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol: Structure, Synthesis, and Therapeutic Context

Introduction

The naphthyridine nucleus, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and the strategic placement of nitrogen atoms provide a unique framework for interacting with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] Among the six possible isomers of naphthyridine, the 2,7-naphthyridine core has emerged as a promising foundation for the development of novel therapeutics, with derivatives showing potential as anticancer and antimicrobial agents.[4][5][6]

This technical guide provides a comprehensive overview of a specific derivative, 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol . We will dissect its chemical structure, explore logical synthetic pathways, detail methods for its characterization, and discuss its significance within the broader context of drug discovery and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this valuable heterocyclic building block.

Core Chemical Structure and Properties

A thorough understanding of the molecule's fundamental characteristics is paramount for its application in research and development.

Chemical Identity and Isomerism

The formal IUPAC name for the compound is 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol . The numbering of the bicyclic system follows established conventions, which is critical for the unambiguous identification of substituent positions. The structure consists of a pyridine ring fused to a tetrahydropyridine (piperidine) ring, with a hydroxyl group at the C3 position.

Physicochemical Data Summary

Quantitative data provides a snapshot of the molecule's identity and general characteristics.

| Property | Value | Source(s) |

| CAS Number | 893842-96-1 | [7][8] |

| Molecular Formula | C₈H₁₀N₂O | [7][8] |

| Molecular Weight | 150.18 g/mol | [7][8] |

| Topological Polar Surface Area (TPSA) | 44.89 Ų | [9] |

| Predicted LogP | 0.5985 | [9] |

| Hydrogen Bond Donors | 2 | [9] |

| Hydrogen Bond Acceptors | 2 | [9] |

Key Structural Features and Implications

The molecule's functionality is a direct result of its distinct structural components:

-

Aromatic Pyridine Ring: This moiety confers planarity and aromaticity, serving as a scaffold for interaction with biological targets through π-stacking. The nitrogen at position 2 acts as a hydrogen bond acceptor.

-

Saturated Piperidine Ring: The tetrahydro portion of the molecule introduces conformational flexibility. The secondary amine at position 7 is a key functional handle; it acts as a hydrogen bond donor and a nucleophilic center, making it a prime site for derivatization to modulate pharmacokinetic and pharmacodynamic properties.

-

Phenolic Hydroxyl Group: The -OH group at C3 is a critical pharmacophoric feature. It can act as both a hydrogen bond donor and acceptor, significantly influencing binding affinity to target proteins, such as enzyme active sites. Its acidity and potential for metabolic modification (e.g., glucuronidation) are important considerations in drug design.

Synthesis and Structural Elucidation

The construction of the 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol core requires a logical and efficient synthetic strategy. While specific, published routes for this exact molecule are sparse, a rational approach can be designed based on established methodologies for analogous naphthyridine systems.[4]

Retrosynthetic Strategy

A logical retrosynthetic analysis involves disconnecting the molecule at key bonds to identify readily available starting materials. A common strategy for building the 2,7-naphthyridine core is through the cyclization of a suitably functionalized pyridine derivative.

Causality Behind the Strategy: This approach is advantageous because it builds the complex bicyclic system from simpler, often commercially available, pyridine precursors. The key step, an intramolecular cyclization, is a reliable method for forming the second ring. The choice of a cyanopyridine intermediate is strategic, as the cyano group is a versatile precursor to the required functionality in the newly formed ring.

Exemplary Synthetic Protocol

The following protocol is a representative, multi-step synthesis that illustrates a plausible pathway.

Step 1: Synthesis of a Functionalized Pyridine Intermediate

-

Reaction: Start with a substituted 4-methyl-3-cyanopyridine. The methyl group is first halogenated, typically using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN or UV light), to form a 4-(bromomethyl)pyridine derivative.

-

Rationale: This step activates the C4 position, converting the relatively inert methyl group into a reactive electrophile (bromomethyl) that is poised for nucleophilic substitution.

Step 2: Introduction of the Nitrogen for the Second Ring

-

Reaction: The 4-(bromomethyl)pyridine derivative is reacted with a protected amine, such as benzylamine or a Boc-protected amine, in the presence of a non-nucleophilic base (e.g., diisopropylethylamine).

-

Rationale: This S_N2 reaction introduces the nitrogen atom that will become N7 in the final product. The use of a protecting group (e.g., Benzyl) is crucial to prevent side reactions and allows for selective deprotection later in the synthesis.

Step 3: Intramolecular Cyclization and Aromatization

-

Reaction: The intermediate is treated with a strong base (e.g., sodium ethoxide) to induce an intramolecular cyclization. The nucleophilic carbon adjacent to the cyano group attacks the electrophilic carbon of the pyridine ring. Subsequent tautomerization and hydrolysis steps would lead to the formation of the dihydronaphthyridinone.

-

Rationale: This is the key ring-forming step. The strong base deprotonates the methylene group adjacent to the cyano group, creating a potent nucleophile that readily attacks the pyridine ring to form the six-membered saturated ring.

Step 4: Reduction and Deprotection

-

Reaction: The keto group is reduced to a hydroxyl group using a reducing agent like sodium borohydride. If a benzyl protecting group was used, it can be removed via catalytic hydrogenation (e.g., H₂, Pd/C), which will also reduce the pyridine ring to the desired tetrahydro-naphthyridine.

-

Rationale: This final step establishes the required oxidation states in the molecule. Catalytic hydrogenation is an efficient method for both debenzylation and ring reduction, making it a highly atom-economical and effective concluding step.

Structural Verification and Characterization

Confirming the identity and purity of the final compound is non-negotiable. A combination of spectroscopic methods provides a complete picture of the molecular structure.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons on the pyridine ring (distinct chemical shifts and coupling constants).- A singlet for the hydroxyl proton (exchangeable with D₂O).- A series of multiplets in the aliphatic region corresponding to the three CH₂ groups of the piperidine ring.- A broad singlet for the NH proton. |

| ¹³C NMR | - Peaks in the aromatic region (approx. 110-160 ppm) for the carbons of the pyridine ring.- Aliphatic peaks (approx. 20-50 ppm) for the carbons of the piperidine ring. |

| Mass Spectrometry (MS) | - A molecular ion peak (M+) corresponding to the calculated molecular weight (150.18 for C₈H₁₀N₂O). High-resolution mass spectrometry (HRMS) would confirm the elemental composition. |

| Infrared (IR) Spectroscopy | - A broad O-H stretching band (approx. 3200-3600 cm⁻¹).- A C-O stretching band (approx. 1200 cm⁻¹).- N-H stretching (approx. 3300-3500 cm⁻¹).- C=C and C=N stretching in the aromatic region (approx. 1500-1650 cm⁻¹). |

Biological Context and Therapeutic Potential

The true value of a chemical scaffold lies in its potential to modulate biological processes. The 2,7-naphthyridine core is increasingly recognized for its therapeutic promise.

The 2,7-Naphthyridine Scaffold in Drug Discovery

Research into 2,7-naphthyridine derivatives has uncovered a range of biological activities. Notably, they have been investigated as:

-

MASTL Kinase Inhibitors: Microtubule-associated serine/threonine kinase-like (MASTL) is a key regulator of mitosis and is often overexpressed in cancer cells. Novel 2,7-naphthyridine compounds have been disclosed as MASTL inhibitors, presenting a potential strategy for selective anticancer treatment by inducing mitotic catastrophe in cancer cells.[5]

-

Antimicrobial Agents: Certain substituted 2,7-naphthyridines have demonstrated potent and selective bactericidal activity, particularly against Staphylococcus aureus.[6] This suggests potential applications in treating bacterial infections, especially those requiring microbiota-sparing properties.

-

Enzyme and Kinase Inhibitors: The general structure of naphthyridines allows them to function as ATP-competitive inhibitors in the active sites of various kinases, a mechanism central to many modern cancer therapies.[4]

Potential Mechanism of Action: Kinase Inhibition

The structure of 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol is well-suited for interaction with kinase active sites. The bicyclic core can mimic the adenine region of ATP, while the hydroxyl and amine groups can form critical hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors.

As shown in Figure 3, MASTL kinase plays a crucial role in cell cycle progression.[5] By inhibiting MASTL, a compound based on the 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol scaffold could prevent the inactivation of the PP2A tumor suppressor complex, leading to the dephosphorylation of mitotic substrates and ultimately causing mitotic catastrophe in rapidly dividing cancer cells.

Conclusion

5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol is a heterocyclic compound with significant potential as a scaffold and building block in medicinal chemistry. Its unique combination of an aromatic system, a conformationally flexible saturated ring, and strategically placed hydrogen-bonding groups makes it an attractive starting point for the design of targeted therapeutics. The logical synthetic pathways available for its construction, coupled with the growing body of evidence for the biological activities of the 2,7-naphthyridine core, position this molecule as a compound of high interest for researchers in oncology, infectious diseases, and beyond. Future exploration of this scaffold will undoubtedly continue to yield novel candidates for the next generation of targeted therapies.

References

-

Capot Chemical. Specifications of 5,6,7,8-Tetrahydro-[7][10]naphthyridin-3-ol. Available from: [Link]

-

Moshang Chemical. 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol. Available from: [Link]

-

ResearchGate. Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Available from: [Link]

-

PMC (PubMed Central). Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo.... Available from: [Link]

-

ResearchGate. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available from: [Link]

-

PMC (PubMed Central). Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer. Available from: [Link]

-

PMC (PubMed Central). Biological Activity of Naturally Derived Naphthyridines. Available from: [Link]

-

PMC (PubMed Central). 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development. Available from: [Link]

-

MDPI. Antimicrobial Activity of Naphthyridine Derivatives. Available from: [Link]

-

PMC (PubMed Central). Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Available from: [Link]

-

ACS Publications. Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for αVβ3 Integrin Antagonists. Available from: [Link]

-

MDPI. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. Available from: [Link]

-

ResearchGate. Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. Available from: [Link]

-

ResearchGate. An Improved Synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine – A Conformationally-Restricted Analog of 2-(3-Pyridyl)ethylamine | Request PDF. Available from: [Link]

-

American Elements. Naphthyridines. Available from: [Link]

-

PubMed. 5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives as Potent HIV-1-Integrase-Allosteric-Site Inhibitors. Available from: [Link]

-

ResearchGate. Synthesis and properties of Tetraaryl-1,8-naphthyridines | Request PDF. Available from: [Link]

-

EPA. 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine. Available from: [Link]

-

ACS Publications. Tin-Free Radical Cyclizations for the Synthesis of 7-Azaoxindoles, 7-Azaindolines, Tetrahydro[11][12]naphthyridines, and Tetrahydro-5H-pyrido[2,3-b]azepin-8-ones. Available from: [Link]

-

Wiley Online Library. THE NAPHTHYRIDINES. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. capotchem.com [capotchem.com]

- 8. 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol - CAS号 893842-96-1 - 摩熵化学 [molaid.com]

- 9. chemscene.com [chemscene.com]

- 10. researchgate.net [researchgate.net]

- 11. chemscene.com [chemscene.com]

- 12. 5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDIN-3-OL CAS#: 785774-74-5 [chemicalbook.com]

An In-depth Technical Guide to Tetrahydro-2,7-naphthyridin-3-ol: Physicochemical Properties and Analytical Characterization

This guide provides a comprehensive technical overview of tetrahydro-2,7-naphthyridin-3-ol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. We will delve into its fundamental molecular characteristics, and present detailed, field-proven protocols for its analytical characterization. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data.

Introduction to the Naphthyridine Scaffold

Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine rings.[1][2] The arrangement of the nitrogen atoms within this bicyclic system gives rise to six possible isomers, each with distinct electronic and steric properties.[1][2] These structural variations have made the naphthyridine scaffold a versatile template in the design of pharmacologically active molecules, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][3] Tetrahydro-2,7-naphthyridin-3-ol, as a partially saturated derivative, offers a three-dimensional structure that can be advantageous for specific biological targeting.

Core Physicochemical Properties

The fundamental physicochemical properties of tetrahydro-2,7-naphthyridin-3-ol are summarized in the table below. It is crucial to distinguish between the free base and its salt forms, as the latter are often utilized to enhance solubility and stability.

| Property | Value | Source |

| Chemical Formula | C₈H₁₀N₂O | [4] |

| Molecular Weight | 150.18 g/mol | [4] |

| Isomeric Class | Tetrahydronaphthyridine | [5] |

The structure of tetrahydro-2,7-naphthyridin-3-ol is characterized by a 2,7-naphthyridine core with one of the pyridine rings being saturated. The hydroxyl group at the 3-position and the nitrogen atoms at positions 2 and 7 are key features that can participate in hydrogen bonding and other molecular interactions. It is important to note that the saturation of one ring can result in different isomers, such as 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol, and the specific isomer should always be clearly defined in experimental work.[5]

Synthesis and Handling Considerations

The synthesis of tetrahydronaphthyridine derivatives can be achieved through various multi-step sequences, often starting from pyridine precursors.[5] These methods may involve cyclization reactions to form the bicyclic core, followed by functional group manipulations to introduce moieties like the hydroxyl group.[5] For handling, the free base is typically a solid. As with many nitrogen-containing heterocyclic compounds, it is advisable to store tetrahydro-2,7-naphthyridin-3-ol in an inert atmosphere at room temperature to prevent degradation.[6] For biological assays, the use of a hydrochloride salt form may be preferable due to improved aqueous solubility.[5][7]

Analytical Characterization Protocols

The confirmation of the identity, purity, and structure of a synthesized or procured batch of tetrahydro-2,7-naphthyridin-3-ol is paramount. The following sections detail robust protocols for its characterization using mass spectrometry and nuclear magnetic resonance spectroscopy.

Identity and Purity Confirmation by Mass Spectrometry (LC-MS)

Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for verifying the molecular weight of a compound and assessing its purity. The liquid chromatography step separates the analyte from any impurities, while the mass spectrometer provides a precise mass-to-charge ratio (m/z) of the eluting components. For tetrahydro-2,7-naphthyridin-3-ol, electrospray ionization (ESI) in positive mode is typically effective due to the presence of basic nitrogen atoms that are readily protonated.

Experimental Protocol:

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the tetrahydro-2,7-naphthyridin-3-ol sample in a suitable solvent such as methanol or a mixture of water and acetonitrile.

-

Dilute the stock solution to a final concentration of 10-100 µg/mL with the initial mobile phase composition.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for this analysis.

-

Mobile Phase A: Water with 0.1% formic acid (to aid ionization).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be to start at 5% B, hold for 0.5 minutes, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions and equilibrate for 2 minutes. The flow rate is typically set at 0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas Flow: 600-800 L/hr.

-

Desolvation Temperature: 350-500 °C.

-

Data Interpretation:

-

The primary peak in the chromatogram should correspond to the retention time of the target compound.

-

The mass spectrum of this peak should show a prominent ion at an m/z corresponding to the protonated molecule [M+H]⁺. For tetrahydro-2,7-naphthyridin-3-ol (C₈H₁₀N₂O, MW = 150.18), the expected m/z would be approximately 151.09.

-

The purity of the sample can be estimated by integrating the area of the main peak relative to the total area of all peaks in the chromatogram.

Caption: Workflow for LC-MS analysis of tetrahydro-2,7-naphthyridin-3-ol.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. ¹H NMR provides information about the number of different types of protons and their connectivity, while ¹³C NMR reveals the number and types of carbon atoms. 2D NMR experiments, such as COSY and HSQC, can further establish the connectivity between protons and carbons.

Experimental Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of the tetrahydro-2,7-naphthyridin-3-ol sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can affect the chemical shifts, particularly of exchangeable protons (e.g., -OH, -NH).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

-

Experiment: Standard ¹H pulse program.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Spectral Width: -2 to 12 ppm.

-

Reference: The residual solvent peak is used for calibration (e.g., DMSO at 2.50 ppm).

-

-

¹³C NMR Spectroscopy:

-

Experiment: Standard ¹³C pulse program with proton decoupling.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Spectral Width: 0 to 200 ppm.

-

Reference: The solvent peak is used for calibration (e.g., DMSO-d₆ at 39.52 ppm).

-

Expected Spectral Features:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons on the tetrahydropyridine ring. The chemical shifts and coupling patterns will be characteristic of the specific substitution pattern. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent.

-

¹³C NMR: The spectrum will show eight distinct carbon signals, with those in the aromatic ring appearing at higher chemical shifts (typically >100 ppm) compared to the aliphatic carbons. The carbon attached to the hydroxyl group will also have a characteristic chemical shift.

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides the foundational information and robust analytical protocols necessary for the confident characterization of tetrahydro-2,7-naphthyridin-3-ol. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is a prerequisite for any subsequent research and development activities, including in vitro and in vivo studies. The versatility of the naphthyridine scaffold continues to make its derivatives, such as the one discussed herein, valuable tools for scientific discovery.

References

-

5,6,7,8-Tetrahydro-[5][8]naphthyridin-3-ol dihydrochloride - Vulcanchem.

-

1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride | C8H11ClN2 - PubChem. [Link]

-

Specifications of 5,6,7,8-Tetrahydro-[6][7]naphthyridin-3-ol - Capot Chemical. [Link]

-

Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - MDPI. [Link]

-

THE NAPHTHYRIDINES. [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives - Semantic Scholar. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. capotchem.com [capotchem.com]

- 5. 5,6,7,8-Tetrahydro-[1,6]naphthyridin-3-ol dihydrochloride () for sale [vulcanchem.com]

- 6. 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride | 1354940-72-9 [sigmaaldrich.com]

- 7. 1,2,3,4-Tetrahydro-2,7-naphthyridine hydrochloride | C8H11ClN2 | CID 56965784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. beilstein-journals.org [beilstein-journals.org]

Comprehensive pKa Profiling of 5,6,7,8-Tetrahydro-2,7-naphthyridin-3-ol: Mechanistic Insights and Experimental Workflows

Executive Summary

Understanding the ionization constants (pKa) of a drug candidate is a foundational requirement in pharmaceutical development, directly dictating solubility, permeability, and target binding affinity. This technical guide provides an in-depth analysis of the pKa values associated with 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol . By deconstructing its bicyclic scaffold into its constituent aliphatic and aromatic ionizable centers, we establish the causality behind its protonation states. Furthermore, we outline self-validating experimental workflows—specifically potentiometric and UV-metric titrations—to accurately measure these macroscopic pKa values in a laboratory setting.

Structural Analysis & Tautomeric Equilibria

The molecule 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol features a fused bicyclic system that presents a fascinating dual chemical personality:

-

The Saturated Ring (Aliphatic): The 5,6,7,8-tetrahydro domain contains a secondary amine at the N7 position, structurally analogous to a piperidine ring.

-

The Aromatic Ring (Heteroaromatic): The 1,2,3,4-domain is a pyridine-like ring containing the N2 nitrogen and a hydroxyl group at the C3 position.

Crucially, the proximity of the N2 nitrogen to the C3-hydroxyl group induces a lactam-lactim tautomerism . In aqueous environments, this system predominantly exists in the 2-pyridone (lactam) tautomeric form rather than the 3-hydroxypyridine (lactim) form. This tautomeric equilibrium fundamentally governs the electronic distribution and the subsequent ionization behavior of the aromatic ring.

Caption: Protonation states of 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol across the pH scale.

Theoretical pKa Predictions and Causality

The ionization profile of 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol is characterized by two primary macroscopic pKa values within the physiological and standard analytical pH range (pH 2–12).

Quantitative Data Summary

| Functional Group | Structural Context | Predicted pKa | Acid/Base Character |

| N7 Nitrogen | Secondary aliphatic amine (piperidine ring) | 9.89 ± 0.20 | Basic (Proton acceptor) |

| N2 / C3-OH | Pyridone / Hydroxypyridine tautomeric system | 12.12 ± 0.20 | Weakly Acidic (Proton donor) |

The Causality of Ionization

-

The Basicity of N7 (pKa ~9.89): The N7 atom is embedded in an sp3-hybridized, saturated six-membered ring. Because the lone pair on this nitrogen is highly localized and not involved in any aromatic resonance system, it is highly available to accept a proton. This structural environment is nearly identical to 1,2,3,4-tetrahydro-2,7-naphthyridine, which exhibits a predicted pKa of 9.89[1].

-

The Acidity of N2/C3-OH (pKa ~12.12): The weak acidity of the aromatic ring stems from the deprotonation of the lactam N-H (in the pyridone tautomer). When this proton is lost, the resulting negative charge is highly delocalized via resonance between the N2 nitrogen and the exocyclic O3 oxygen. This resonance stabilization of the conjugate base allows the molecule to act as a weak acid, yielding a predicted pKa of 12.12[2].

Experimental Methodologies for pKa Determination

To empirically validate these predicted values, a dual-methodology approach using an automated titrator (e.g., Sirius T3) is required[3]. Because the molecule contains both an aliphatic center (lacking a distinct UV shift upon ionization) and an aromatic center (possessing a strong chromophore), orthogonal techniques must be employed[4].

Caption: Experimental workflow for orthogonal pKa determination using Sirius T3.

Protocol A: Potentiometric (pH-Metric) Titration for N7

Potentiometric titration is the gold standard for aliphatic amines where UV absorbance changes are negligible[3]. This protocol is a self-validating system reliant on strict thermodynamic controls.

-

Electrode Calibration: Calibrate the Ag/AgCl double-junction reference electrode using the Four-Plus™ parameter method (or equivalent blank titration) to ensure Nernstian behavior and account for carbonate contamination[5].

-

Sample Preparation: Prepare a 10 mM stock solution of 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol in anhydrous DMSO[6].

-

Ionic Strength Adjustment: Dispense a 3–5 µL aliquot of the stock into 1.5 mL of Ionic Strength Adjusted (ISA) water (0.15 M KCl). Causality: Maintaining a constant ionic strength of 0.15 M prevents fluctuations in activity coefficients during the titration, ensuring the measured pKa is thermodynamically accurate[3].

-

Titration: Titrate the solution from pH 2.0 to 12.0 using standardized 0.5 M HCl and 0.5 M KOH under a slow argon or nitrogen flow (to prevent CO2 absorption) at a constant 25.0 ± 0.5 °C[5].

-

Data Refinement: Calculate the macroscopic pKa using the Bjerrum plot via refinement software.

Protocol B: UV-Metric Titration for N2/C3-OH

The deprotonation of the pyridone system alters the electronic conjugation of the aromatic ring, resulting in a measurable bathochromic or hypsochromic shift in the UV spectrum. UV-metric titration is highly sensitive and requires significantly less sample concentration[7].

-

Spectroscopic Setup: Utilize a Dip-Probe Absorption Spectroscopy (D-PAS) system integrated with the automated titrator[6].

-

Titration Execution: Following the same ISA water preparation as Protocol A, titrate the sample while capturing multi-wavelength UV absorbance spectra between 250 nm and 450 nm at 0.2 pH increments[8].

-

Cosolvent Extrapolation (If Required): If the neutral species (pH 10–12) exhibits aqueous solubility below 30 µM, perform three separate UV-metric titrations in varying cosolvent ratios (e.g., 30%, 40%, and 50% methanol).

-

Yasuda-Shedlovsky Analysis: Plot the apparent pKa (psKa) against the dielectric constant of the solvent mixtures. Extrapolate the linear regression to 0% cosolvent to derive the true aqueous pKa[3],[5],[9].

Implications for Drug Development

The distinct ionization profile of 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol (pKa1 ~9.89, pKa2 ~12.12) has profound implications for its pharmacokinetic behavior:

-

Physiological State: At physiological pH (7.4), the molecule exists almost entirely (>99%) in its monoprotonated, cationic state (N7 is protonated; N2/O3 is neutral).

-

Solubility vs. Permeability: The cationic charge at pH 7.4 guarantees high aqueous thermodynamic solubility. However, this comes at the cost of passive membrane permeability. The LogD at pH 7.4 will be significantly lower than the intrinsic LogP, meaning active transport mechanisms or prodrug strategies might be necessary for optimal oral bioavailability.

-

Salt Selection: Because the N7 amine is a strong base (pKa 9.89), it is an ideal candidate for salt formation. Counterions with a pKa at least 3 units lower (e.g., HCl, methanesulfonic acid, or tartaric acid) will form highly stable, crystalline salts suitable for solid oral dosage forms.

References

- 5,6,7,8-TETRAHYDRO-2,7-NAPHTHYRIDIN-3-OL. ChemicalBook.

- 1,2,3,4-Tetrahydro-2,7-naphthyridine. Benchchem.

- pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments. NIH PMC.

- Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Der Pharma Chemica.

- pKa measurements in 15 minutes – the PionT3 Fast UV pKa method. Website Files.

- Multi-wavelength spectrophotometric determination of acid dissociation constants: A validation study.

- pKa measurements for the SAMPL6 prediction challenge. bioRxiv.

- pKa Study - WuXi AppTec DMPK. WuXi AppTec.

- SAMPL6/pKa_challenge_instructions. GitHub.

Sources

- 1. 1,2,3,4-Tetrahydro-2,7-naphthyridine|CAS 108749-08-2 [benchchem.com]

- 2. 5,6,7,8-TETRAHYDRO-2,7-NAPHTHYRIDIN-3-OL | 893842-96-1 [chemicalbook.com]

- 3. pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pKa Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 8. SAMPL6/pKa_challenge_instructions.md at master · samplchallenges/SAMPL6 · GitHub [github.com]

- 9. biorxiv.org [biorxiv.org]

5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol SMILES and InChIKey

Title: Structural and Synthetic Paradigm of 5,6,7,8-Tetrahydro-2,7-naphthyridin-3-ol: A Technical Guide to Chemical Identifiers and Medicinal Applications

Executive Summary

5,6,7,8-Tetrahydro-2,7-naphthyridin-3-ol (CAS: 893842-96-1) is a highly versatile bicyclic building block frequently leveraged in modern drug discovery[1]. Comprising a saturated piperidine ring fused to a 2-hydroxypyridine (or 2-pyridone) core, this scaffold provides distinct geometrical vectors for target engagement. Its dual nature—combining an aliphatic, highly nucleophilic secondary amine with an aromatic, hydrogen-bonding-capable pyridone—makes it a privileged motif for designing kinase inhibitors and GPCR ligands. This whitepaper elucidates its chemical identifiers (SMILES, InChIKey), physicochemical properties, and provides field-proven methodologies for its orthogonal functionalization.

Chemical Identifiers & Structural Elucidation

Accurate chemoinformatics representation is critical for database querying and in silico screening. The structure of 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol presents a classical chemoinformatic challenge due to lactam-lactim tautomerism.

SMILES Representation: The Simplified Molecular-Input Line-Entry System (SMILES) for the lactim (2-hydroxypyridine) tautomer is Oc1cnc2c(c1)CNCC2[2].

-

The Oc1cnc2 segment denotes the hydroxylated pyridine ring.

-

The c(c1)CNCC2 segment maps the fused tetrahydropyridine (piperidine) ring, specifically highlighting the aliphatic nitrogen at position 7.

Depending on the solvent environment, the molecule exists in equilibrium with its lactam (2-pyridone) tautomer, represented by the SMILES O=C1C=C2CNCCC2=CN1.

InChI and InChIKey: To resolve tautomeric ambiguity, the International Chemical Identifier (InChI) algorithm groups mobile hydrogens. The standard InChI for this free base is InChI=1S/C8H10N2O/c11-8-3-6-1-2-9-4-7(6)5-10-8/h3,5,9H,1-2,4H2,(H,10,11)[3].

-

The mobile hydrogen layer (H,10,11) mathematically confirms that a single proton is shared between the N2 nitrogen (atom 10) and the C3 oxygen (atom 11), seamlessly capturing the tautomeric equilibrium.

-

The hashed InChIKey, which serves as a fixed-length digital identifier for database indexing, is SDAXYRVAJILURJ-UHFFFAOYSA-N.

Caption: Tautomeric equilibrium of the scaffold and its resolution into a unified InChIKey identifier.

Physicochemical Properties Summary

The following table summarizes the core quantitative data and identifiers for the free base form[1][2].

| Property | Value |

| IUPAC Name | 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol |

| CAS Registry Number | 893842-96-1 |

| Molecular Formula | C8H10N2O |

| Molecular Weight | 150.18 g/mol |

| Isomeric SMILES | Oc1cnc2c(c1)CNCC2 |

| Standard InChIKey | SDAXYRVAJILURJ-UHFFFAOYSA-N |

| Hydrogen Bond Donors | 2 (N7-H, and N2-H/O-H) |

| Hydrogen Bond Acceptors | 3 (N2, N7, O) |

Synthetic Workflow & Orthogonal Functionalization

The true value of 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol lies in its capacity for orthogonal functionalization. The aliphatic amine (N7) and the pyridone oxygen (O3) possess vastly different nucleophilicities, allowing for selective, self-validating reaction sequences.

Causality in Experimental Design: The aliphatic secondary amine (N7) has a pKa of ~10-11, making it highly nucleophilic. Conversely, the pyridone nitrogen/oxygen system is significantly less nucleophilic due to aromatic delocalization. Therefore, reacting the free base with di-tert-butyl dicarbonate (Boc2O) will exclusively protect N7 without the need for complex directing groups. Once N7 is masked, the pyridone oxygen can be activated (e.g., via triflation) for transition-metal-catalyzed cross-coupling. Hard electrophiles like triflic anhydride (Tf2O) preferentially attack the harder oxygen atom, driven by the thermodynamic stability of the resulting fully aromatic pyridine ring (an application of the Curtin-Hammett principle).

Caption: Step-by-step orthogonal functionalization workflow for the 2,7-naphthyridine core.

Step-by-Step Methodology:

-

N7-Boc Protection: Suspend 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.5 eq) followed by dropwise addition of Boc2O (1.05 eq) at 0 °C. Stir at room temperature for 2 hours. The reaction is self-limiting at N7 due to the stark nucleophilicity gradient. Wash with water, dry over Na2SO4, and concentrate.

-

C3-O-Triflation: Dissolve the N-Boc intermediate in anhydrous DCM. Add pyridine (2.0 eq) and cool to -78 °C. Slowly add trifluoromethanesulfonic anhydride (Tf2O, 1.2 eq). The low temperature prevents unwanted side reactions. Stir for 1 hour, then quench with saturated NaHCO3. Extract and purify via silica gel chromatography to yield the C3-triflate.

-

Suzuki-Miyaura Coupling: Combine the C3-triflate (1.0 eq), an aryl boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (2.0 eq) in a degassed mixture of 1,4-dioxane/water (4:1). Heat at 90 °C for 4 hours. The triflate acts as an excellent pseudohalide for oxidative addition by Pd(0).

-

Deprotection: Treat the coupled product with 4M HCl in dioxane at room temperature for 1 hour to quantitatively cleave the Boc group, liberating the N7 amine for final derivatization (e.g., amide coupling or reductive amination).

Analytical Validation Protocol

To ensure the integrity of the synthesized intermediates, rigorous analytical validation is required.

-

LC-MS Analysis: Utilize Electrospray Ionization (ESI) in positive mode. The basic N7 amine ensures robust ionization. For the free base starting material, the expected

is m/z 151.08. -

NMR Spectroscopy: In DMSO-

, the tautomeric equilibrium heavily favors the pyridone form. The pyridone N-H proton typically appears as a broad singlet far downfield (>11.0 ppm). The aliphatic piperidine protons (C5, C6, C8) will present as distinct multiplets in the 2.5–4.0 ppm range, providing a clear diagnostic signature for the integrity of the saturated ring.

Conclusion

5,6,7,8-Tetrahydro-2,7-naphthyridin-3-ol is a structurally nuanced and highly valuable scaffold in medicinal chemistry. Understanding its exact chemical identifiers (SMILES: Oc1cnc2c(c1)CNCC2, InChIKey: SDAXYRVAJILURJ-UHFFFAOYSA-N) and the causality behind its tautomer-driven reactivity allows researchers to design robust, self-validating synthetic pathways. By leveraging the orthogonal reactivity of its aliphatic and aromatic poles, scientists can rapidly generate diverse chemical libraries for target engagement.

References[1] ChemicalBook. "5,6,7,8-TETRAHYDRO-2,7-NAPHTHYRIDIN-3-OL | CAS 893842-96-1". Accessed March 10, 2026. URL:https://www.chemicalbook.com/ChemicalProductProperty_EN_CB22510375.htm[2] BLD Pharm. "108749-08-2 | 1,2,3,4-Tetrahydro-2,7-naphthyridine | BLD Pharm". Accessed March 10, 2026. URL:https://www.bldpharm.com/products/108749-08-2.html[3] Sigma-Aldrich. "5,6,7,8-TETRAHYDRO-2,7-NAPHTHYRIDIN-3-OL". Accessed March 10, 2026. URL:https://www.sigmaaldrich.com/catalog/product/aldrich/893566-82-0[4] 中文蛋白资源 (CNProt). "5,6,7,8-TETRAHYDRO-2,7-NAPHTHYRIDIN-3-OL". Accessed March 10, 2026. URL:http://www.cnprot.com/product/5,6,7,8-TETRAHYDRO-2,7-NAPHTHYRIDIN-3-OL.html

Sources

Methodological & Application

Introduction: The Significance of Saturated Naphthyridine Scaffolds

An Application Note and Protocol for the Hydrogenation of 2,7-Naphthyridin-3-ol

The 2,7-naphthyridine core and its saturated derivatives are privileged heterocyclic motifs in medicinal chemistry and drug development.[1] Hydrogenation of the aromatic 2,7-naphthyridine system to its corresponding tetrahydro- or decahydro- variants introduces three-dimensional complexity, enabling the exploration of new chemical space and enhancing the potential for specific interactions with biological targets. The resulting saturated scaffolds are key building blocks for novel therapeutics.[2]

However, the catalytic hydrogenation of nitrogen-containing heterocycles like naphthyridines presents distinct challenges. The lone pair of electrons on the nitrogen atoms can coordinate strongly to the metal catalyst surface, leading to catalyst inhibition or poisoning.[3][4] Furthermore, controlling the regioselectivity of the reduction in a molecule with two pyridine rings can be complex.[5]

This document provides a detailed guide for the hydrogenation of 2,7-naphthyridin-3-ol to 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol. It outlines two robust protocols using common heterogeneous catalysts, explains the rationale behind experimental choices, and emphasizes the critical safety procedures required for this transformation.

Chemical Principles and Mechanistic Considerations

Catalytic hydrogenation involves the addition of hydrogen (H₂) across the double bonds of the aromatic system in the presence of a metal catalyst. The reaction typically proceeds via the Horiuti-Polanyi mechanism, where both the substrate and diatomic hydrogen adsorb onto the catalyst surface, followed by the stepwise transfer of hydrogen atoms to the substrate.

For N-heterocycles, the choice of catalyst and solvent is paramount.

-

Catalyst Selection :

-

Platinum(IV) Oxide (PtO₂ or Adams' Catalyst) : This is a highly effective catalyst for the hydrogenation of pyridinic rings.[3] It is often used in acidic media, such as glacial acetic acid. The acidic solvent protonates the ring nitrogen, which reduces its coordination to the platinum surface, thereby mitigating catalyst poisoning and enhancing the reaction rate.[3][6]

-

Palladium on Carbon (Pd/C) : A versatile and widely used catalyst, Pd/C is effective for reducing a variety of functional groups.[7] While highly active, its performance with pyridines can sometimes be hampered by catalyst poisoning. The choice of solvent and reaction conditions is crucial for success.[7][8]

-

Raney Nickel : This catalyst is also widely used for the hydrogenation of N-heterocycles.[9][10] It is often highly active but can be pyrophoric and requires careful handling.[9]

-

-

Solvent Effects :

-

Acidic Solvents (e.g., Acetic Acid) : As mentioned, these are beneficial when using platinum catalysts to reduce catalyst deactivation by the basic nitrogen atoms of the substrate.[6]

-

Protic Solvents (e.g., Ethanol, Methanol) : These are common solvents for hydrogenation and are suitable for many catalyst systems.

-

The hydrogenation of 2,7-naphthyridin-3-ol is expected to preferentially occur on the unsubstituted pyridine ring, as the electron-donating hydroxyl group (or its keto tautomer) on the other ring may slightly deactivate it towards reduction.

Caption: General reaction scheme for the catalytic hydrogenation of 2,7-naphthyridin-3-ol.

Critical Safety Precautions for Catalytic Hydrogenation

Hydrogenation reactions, especially those under pressure, carry significant risks, including fire and explosion, due to the use of flammable hydrogen gas and potentially pyrophoric catalysts.[11][12] Adherence to strict safety protocols is mandatory.

-

Hydrogen Gas Handling :

-

Ensure all hydrogenation equipment is pressure-rated and designed for hydrogen service.[11]

-

Always perform a leak test on the reaction setup using an inert gas like nitrogen or argon before introducing hydrogen.[12][13]

-

Work in a well-ventilated area, preferably within a chemical fume hood designed for such reactions.[13][14]

-

Eliminate all potential ignition sources from the area, including sparks, static electricity, and hot surfaces.[11][15] Use non-metal, anti-static tools where possible.[13]

-

Secure hydrogen cylinders upright with approved chains or straps.[14]

-

-

Catalyst Handling :

-

Pyrophoric Nature : Catalysts like Raney Nickel and dry Palladium on Carbon can ignite spontaneously upon exposure to air.[12] Always handle them under an inert atmosphere (e.g., nitrogen or argon) or as a wet slurry.

-

Filtration : After the reaction, the catalyst must be filtered carefully. Never allow the filter cake to dry in the open air. Keep it wet with solvent during transfer and disposal.[12] The filtered catalyst can be quenched by slowly adding it to a large volume of water.

-

-

High-Pressure Reactor Operation :

-

First-time users must be trained and supervised by an experienced operator.[13][15]

-

Do not fill the reactor beyond 75% of its total volume.

-

Before introducing hydrogen, the reactor must be purged several times with an inert gas (e.g., nitrogen) to remove all oxygen.[11][13]

-

Monitor the reaction temperature and pressure closely. Hydrogenation of aromatic rings is exothermic and can lead to a rapid increase in temperature and pressure if not controlled.[11]

-

Caption: A generalized safety and experimental workflow for high-pressure catalytic hydrogenation.

Experimental Protocols

The following protocols are designed for a standard laboratory-scale high-pressure hydrogenation reactor.

Protocol 1: Platinum(IV) Oxide (PtO₂) Catalyzed Hydrogenation

This method is highly reliable for pyridine ring reduction due to the use of an acidic solvent that minimizes catalyst poisoning.[3][6]

Materials & Equipment

-

2,7-Naphthyridin-3-ol

-

Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Glacial Acetic Acid

-

High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a magnetic stir bar, pressure gauge, and gas inlet/outlet valves

-

Hydrogen gas (high purity)

-

Nitrogen gas (high purity)

-

Filtration apparatus (e.g., Buchner funnel with Celite® or a syringe filter)

-

Rotary evaporator

Procedure

-

Reactor Preparation : To a clean, dry glass liner of the high-pressure reactor, add 2,7-naphthyridin-3-ol (1.0 eq).

-

Catalyst Loading : In a separate vial, weigh the Platinum(IV) oxide (5-10 mol%). Add a small amount of glacial acetic acid to the catalyst to form a slurry, then transfer it to the reactor liner containing the substrate.

-

Solvent Addition : Add glacial acetic acid to the reactor liner to achieve a substrate concentration of approximately 0.1 M.

-

Assembly and Purging : Place the liner inside the steel autoclave, seal the reactor according to the manufacturer's instructions, and place it in the hydrogenation apparatus.[13]

-

Leak Test : Pressurize the sealed reactor with nitrogen to the target reaction pressure (e.g., 60 bar) and monitor for any pressure drop over 15-20 minutes. If a leak is detected, vent the system, re-tighten all connections, and repeat the test.[12][13]

-

Inerting : Once the system is leak-free, safely vent the nitrogen. Purge the reactor by pressurizing with nitrogen to ~5 bar and then venting. Repeat this cycle at least three times to remove all residual oxygen.[11]

-

Hydrogenation : After the final nitrogen vent, charge the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[3]

-

Reaction : Begin vigorous stirring and, if required, heat the reaction to the target temperature (e.g., 25-50 °C). The reaction progress can be monitored by the drop in hydrogen pressure as it is consumed. The reaction is typically complete when hydrogen uptake ceases.

-

Work-up : Once the reaction is complete, stop the heating/stirring and allow the reactor to cool to room temperature.

-

Depressurization : Carefully and slowly vent the excess hydrogen gas through an exhaust line to a safe, well-ventilated area (e.g., the back of a fume hood).[13][15]

-

Inerting (Post-Reaction) : Purge the reactor with nitrogen gas to displace any remaining hydrogen.

-

Filtration : Open the reactor and carefully remove the reaction mixture. Filter the mixture through a pad of Celite® to remove the platinum catalyst. Crucially, ensure the Celite® pad and the catalyst remain wet with acetic acid throughout the filtration to prevent ignition. Rinse the reactor and the filter cake with additional acetic acid.

-

Product Isolation : Combine the filtrate and washings. Remove the acetic acid under reduced pressure using a rotary evaporator to yield the crude product, which can be further purified by recrystallization or column chromatography.

Protocol 2: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation

This protocol utilizes the common and effective Pd/C catalyst.[7] A protic solvent like ethanol is used.

Materials & Equipment

-

2,7-Naphthyridin-3-ol

-

10% Palladium on Carbon (Pd/C), preferably 50% wet with water

-

Ethanol (anhydrous)

-

All other equipment as listed in Protocol 1

Procedure

-

Reactor Preparation : Add 2,7-naphthyridin-3-ol (1.0 eq) and ethanol to the glass liner of the reactor to achieve a concentration of ~0.1 M.

-

Catalyst Loading : Weigh the 10% Pd/C (5-10 mol%, wet basis) and add it to the reactor. Handling the catalyst as a wet paste minimizes the risk of it becoming airborne and igniting.[12]

-

Assembly, Leak Testing, and Purging : Follow steps 4-6 from Protocol 1 exactly as described.

-

Hydrogenation : Charge the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar). Pd/C is often highly active at lower pressures for many transformations.

-

Reaction : Begin vigorous stirring at room temperature. Monitor the reaction via pressure drop. If the reaction is sluggish, the temperature can be cautiously increased to 40-50 °C.

-

Work-up and Depressurization : Follow steps 9-11 from Protocol 1.

-

Filtration : Filter the ethanolic solution through a pad of Celite® to remove the Pd/C catalyst. Keep the catalyst wet with ethanol at all times. Wash the filter cake with additional ethanol.

-

Product Isolation : Combine the filtrate and washings. Remove the ethanol under reduced pressure to yield the crude product. Purify as necessary.

Data Interpretation and Characterization

Successful hydrogenation can be confirmed by standard analytical techniques:

-

¹H NMR : Disappearance of signals in the aromatic region (~7.0-9.0 ppm) and the appearance of new signals in the aliphatic region (~1.5-4.0 ppm) corresponding to the newly formed -CH₂- and -CH- groups.

-

¹³C NMR : Shift of aromatic carbon signals to the aliphatic region.

-

Mass Spectrometry (MS) : An increase in the molecular weight corresponding to the addition of four or eight hydrogen atoms (for tetrahydro- or octahydro- products, respectively). For the target 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol, the mass should increase by 4.03 g/mol .

-

Infrared (IR) Spectroscopy : Disappearance of aromatic C=C and C=N stretching bands and the appearance of strong C-H stretching bands for sp³ hybridized carbons.

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| Incomplete Reaction / No H₂ Uptake | Catalyst poisoning by the substrate. | For PtO₂, ensure the solvent is acidic (glacial acetic acid).[3][6] For Pd/C, try a different solvent or increase catalyst loading. |

| Inactive catalyst. | Use a fresh batch of catalyst. Ensure Pd/C was not exposed to air while dry. | |

| Insufficient pressure or temperature. | Gradually increase hydrogen pressure and/or temperature. | |

| Low Yield | Product adsorption onto the catalyst. | After filtration, wash the catalyst thoroughly with a more polar solvent (e.g., methanol) or a small amount of acid. |

| Mechanical losses during work-up. | Ensure quantitative transfers and careful handling during filtration and solvent removal. | |

| Side Products (e.g., Deoxygenation) | Over-reduction due to harsh conditions. | Reduce temperature, pressure, or reaction time. Use a less active catalyst or add a catalyst modifier if necessary.[16] |

References

- Safety First: Best Practices for Operating High-Pressure Hydrogen

- Ma, W., Chen, F., Liu, Y., He, Y.-M., & Fan, Q.-H. (2016).

- Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. PMC.

- Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).

- Zhang, J., Chen, F., He, Y. M., & Fan, Q. H. (2015). Asymmetric ruthenium-catalyzed hydrogenation of 2,6-disubstituted 1,5-naphthyridines: access to chiral 1,5-diaza-cis-decalins. Angewandte Chemie (International ed. in English), 54(15), 4622–4625.

- High Pressure Reactor (hydrogenation) Use Experience Brief Talk. (2025, August 20). Jinzong Machinery.

- raney nickel c

- Raney Nickel-Assisted Synthesis of Heterocycles. ScienceDirect.

- Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines. MDPI. (2024, November 7).

- Hydrogenation Reactions. (2012, March 6). University of Pittsburgh.

- Mori, A., Miyakawa, Y., Ohashi, E., Haga, T., Maegawa, T., & Sajiki, H. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8, 3279-3281.

- Application Notes: Palladium on Carbon (Pd/C)

- Chandra, T., & Zebrowski, J. P.

- Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. PubMed. (2007, May 15).

- Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. (2025, October 27).

- Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. (2025, August 6).

- Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. PMC. (2022, May 25).

- Viereck, P. (2025). Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers. Organic Letters, 27(25), 6635–6640.

- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015).

- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.

- Catalytic hydrogenation of substituted pyridines with PtO2 catalyst.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. Switchable and Ring-Selective Hydrogenation of Naphthyridine Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. raney nickel catalyst: Topics by Science.gov [science.gov]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]

- 12. chem.wisc.edu [chem.wisc.edu]

- 13. njhjchem.com [njhjchem.com]

- 14. safety.pitt.edu [safety.pitt.edu]

- 15. jinzongmachinery.com [jinzongmachinery.com]

- 16. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]

Application Notes & Protocols: Reductive Cyclization Methods for Tetrahydro-2,7-Naphthyridine Synthesis

Introduction: The Significance of the Tetrahydro-2,7-Naphthyridine Scaffold

The tetrahydro-2,7-naphthyridine core is a privileged heterocyclic scaffold that constitutes the structural foundation of numerous biologically active molecules. Its rigid, three-dimensional structure and the precise placement of nitrogen atoms make it an ideal framework for engaging with biological targets. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including antitumor, antimicrobial, and enzyme inhibitory properties.[1][2] Consequently, the development of efficient and versatile synthetic routes to access this core structure is of paramount importance to researchers in medicinal chemistry and drug development.

Reductive cyclization represents a powerful and convergent strategy for constructing the tetrahydro-2,7-naphthyridine skeleton. These methods leverage a reduction step to either trigger or facilitate an intramolecular ring-closing event, often enabling the rapid assembly of the bicyclic system from relatively simple precursors. This guide provides an in-depth overview of key reductive cyclization methodologies, complete with mechanistic insights and detailed experimental protocols.

The Core Principle: A Convergent Approach to Heterocycle Synthesis

At its heart, reductive cyclization for tetrahydro-2,7-naphthyridine synthesis involves the strategic design of a pyridine-based precursor containing a side chain with a latent electrophile or a group that can participate in ring closure upon reduction. The key transformation involves the reduction of a specific functional group (e.g., a nitro group, an azide, or the pyridine ring itself) which unmasks a nucleophile (typically an amine) that subsequently attacks an intramolecular electrophile to form the second ring. Alternatively, the reduction can facilitate the formation of an imine or enamine intermediate which is then reduced in the cyclized form.

Caption: General schematic of reductive cyclization for scaffold synthesis.

Methodology I: Catalytic Hydrogenation of Pyridine and Naphthyridine Cores

One of the most direct methods for accessing the tetrahydro-2,7-naphthyridine scaffold is through the catalytic hydrogenation of a suitably substituted, unsaturated precursor. This approach is particularly effective for the reduction of the pyridine ring within a 2,7-naphthyridine system or a precursor that will cyclize upon reduction. The choice of catalyst and reaction conditions is critical for achieving high yields and selectivity, as over-reduction or side reactions can occur.[3]

Causality Behind Experimental Choices

-

Catalyst Selection: The choice of metal catalyst dictates the reaction's efficiency and selectivity.

-

Platinum (IV) Oxide (PtO₂): Often referred to as Adams' catalyst, PtO₂ is highly effective for the hydrogenation of aromatic heterocycles, including pyridines.[4] It typically requires acidic conditions (e.g., glacial acetic acid) to maintain catalyst activity and protonate the nitrogen heterocycle, rendering it more susceptible to reduction.

-

Palladium on Carbon (Pd/C): While excellent for many reductions, Pd/C can sometimes be less effective for pyridine ring saturation compared to Pt or Rh, but it is useful when other reducible functional groups that are sensitive to more active catalysts are present.[3]

-

Rhodium on Carbon (Rh/C): This catalyst is particularly potent for the hydrogenation of aromatic rings and can often operate under milder conditions than platinum.[3]

-

-

Solvent and Additives: Protic, acidic solvents like glacial acetic acid are frequently used to enhance the rate of pyridine ring hydrogenation. The acid protonates the pyridine nitrogen, activating the ring toward reduction.[4]

-

Pressure and Temperature: Hydrogenation of aromatic systems is often an equilibrium-limited process. Higher hydrogen pressures (typically 50-500 psi) are employed to drive the reaction to completion. Room temperature is often sufficient, but gentle heating may be required for less reactive substrates.

Data Summary: Catalytic Hydrogenation Conditions

| Precursor Type | Catalyst | Solvent | Pressure (psi) | Temp (°C) | Yield (%) | Reference |

| Substituted Pyridine | PtO₂ | Glacial Acetic Acid | 725 - 1015 | RT | High | [4] |

| 2-Alkylpyridine | Rh/C | Methanol | 725 | 50 | 90 | [3] |

| Phenyl-substituted Pyridine | Pd/C | THF/H₂O | 725 | 50 | 99 | [3] |

Experimental Protocol: Catalytic Hydrogenation using PtO₂

This protocol describes a general procedure for the synthesis of a tetrahydro-2,7-naphthyridine derivative from a substituted pyridine precursor bearing a side chain that will cyclize upon reduction of the pyridine ring and a subsequent intramolecular reaction.

Materials:

-

Substituted Pyridine Precursor (1.0 eq)

-

Platinum (IV) Oxide (PtO₂, 5-10 mol%)

-

Glacial Acetic Acid

-

Methanol

-

Parr Hydrogenation Apparatus or similar high-pressure reactor

-

Inert gas (Nitrogen or Argon)

-

Celatom® or filter aid

Procedure:

-

Vessel Preparation: To a high-pressure reactor vessel, add the substituted pyridine precursor (e.g., 1.0 g).

-

Catalyst Addition: Under a stream of inert gas, carefully add the PtO₂ catalyst. The amount is typically 5-10 mol% relative to the substrate.

-

Solvent Addition: Add glacial acetic acid as the solvent (e.g., 20-30 mL).

-

System Purge: Seal the reactor. Purge the system with an inert gas (Nitrogen or Argon) three times to remove all oxygen, then purge with hydrogen gas three times.

-

Reaction: Pressurize the vessel with hydrogen to the desired pressure (e.g., 100-500 psi). Begin vigorous stirring. The reaction is typically run at room temperature for 12-24 hours. Monitor the reaction progress by observing the drop in hydrogen pressure.

-

Workup: Once the reaction is complete (no further hydrogen uptake), carefully vent the excess hydrogen. Purge the vessel with inert gas.

-

Catalyst Filtration: Dilute the reaction mixture with methanol and filter through a pad of Celatom® to remove the platinum catalyst. Wash the pad thoroughly with additional methanol.

-

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by standard methods such as column chromatography or recrystallization to yield the desired tetrahydro-2,7-naphthyridine.

Caption: Workflow for catalytic hydrogenation of a pyridine precursor.

Methodology II: Intramolecular Reductive Amination

Intramolecular reductive amination is a highly versatile and reliable method for constructing the second ring of the tetrahydro-2,7-naphthyridine system. This strategy involves a precursor molecule that contains both a carbonyl group (aldehyde or ketone) and an amine (or a group that can be reduced to an amine, like a nitro or azide group) separated by a suitable linker. The reaction proceeds through the in-situ formation of a cyclic iminium ion, which is then immediately reduced to the corresponding amine.

Causality Behind Experimental Choices

-

Reducing Agent Selection: The choice of hydride reagent is crucial. It must be capable of reducing the iminium ion intermediate but ideally should not readily reduce the starting carbonyl group, which would prevent cyclization.

-

Sodium Borohydride (NaBH₄): A common and inexpensive reducing agent. It can be used effectively, sometimes in the presence of an acid catalyst like benzoic acid which can promote both imine formation and the reduction step.[5]

-

Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly useful because it is less reactive than NaBH₄ and is selective for the reduction of iminium ions in the presence of aldehydes and ketones, especially at mildly acidic pH (4-6).[6] This selectivity minimizes the undesired reduction of the starting carbonyl.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and non-toxic alternative to NaBH₃CN. It is also highly effective for reductive aminations and is often the reagent of choice in modern organic synthesis due to its selectivity and operational simplicity.[6]

-

Data Summary: Reductive Amination Reagents

| Reagent | Key Features | Typical Conditions | Reference |

| NaBH₄ / PhCO₂H | Cost-effective; acid co-reagent enhances reaction | THF, reflux | [5] |

| NaBH₃CN | Selective for iminium ions over carbonyls | Methanol, pH 4-6 | [6] |

| NaBH(OAc)₃ | Mild, selective, non-toxic | Dichloroethane (DCE) or THF, RT | [6] |

Experimental Protocol: Intramolecular Reductive Amination using NaBH(OAc)₃

This protocol details the cyclization of a 4-(aminoethyl)-pyridine-3-carboxaldehyde precursor to form a 5,6,7,8-tetrahydro-2,7-naphthyridine.

Materials:

-

4-(2-aminoethyl)pyridine-3-carboxaldehyde hydrochloride (1.0 eq)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 - 2.0 eq)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq, if starting from a salt)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere, add the 4-(2-aminoethyl)pyridine-3-carboxaldehyde hydrochloride (e.g., 500 mg) and dissolve or suspend it in DCE (20 mL).

-

Base Addition: If starting with the hydrochloride salt, add triethylamine (1.1 eq) to liberate the free amine. Stir for 10-15 minutes at room temperature.

-

Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 5 minutes. The reaction is often mildly exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane or ethyl acetate.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure 5,6,7,8-tetrahydro-2,7-naphthyridine.

Caption: Mechanism of intramolecular reductive amination. (Note: Images are placeholders for chemical structures)

Concluding Remarks for the Researcher

The synthesis of the tetrahydro-2,7-naphthyridine scaffold via reductive cyclization offers a robust and efficient entry into a class of compounds with significant therapeutic potential. Both catalytic hydrogenation and intramolecular reductive amination provide powerful, field-proven methods for constructing this valuable heterocyclic core. The choice between these methodologies will depend on the specific substitution pattern desired in the final molecule and the functional group tolerance required during the synthesis. By understanding the causality behind the choice of reagents and conditions, researchers can effectively troubleshoot and optimize these reactions, accelerating the discovery and development of novel chemical entities.

References

- Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview.

-

Gold-catalyzed intramolecular cyclization/condensation sequence: synthesis of 1,2-dihydro[c][7][8]naphthyridines. Organic & Biomolecular Chemistry (RSC Publishing).

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. Journal of Organic Chemistry (ACS Publications).[Link]

- Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues.Source not specified.

-

Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. PMC.[Link]

-

Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. PMC.[Link]

-

Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo... PMC.[Link]

-

NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Oriental Journal of Chemistry.[Link]

-

Tin-Free Radical Cyclizations for the Synthesis of 7-Azaoxindoles, 7-Azaindolines, Tetrahydro[1][5]naphthyridines, and Tetrahydro-5H-pyrido[2,3-b]azepin-8-ones. Organic Letters (ACS Publications).[Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry.[Link]

-

Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry.[Link]

-

Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade. Advanced Synthesis & Catalysis (PMC).[Link]

-

Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI.[Link]

-

Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. Sciforum.[Link]

-

Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. ResearchGate.[Link]

-

Silver-catalyzed synthesis of polyfunctionalized 1,7- and 2,7-benzonaphthyridine scaffolds and access to perlolidine derivatives. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

-

Facile Preparation of a Highly Functionalized Tetrahydropyran by Catalytic Hydrogenation of an Oxazoline. PMC.[Link]

-

Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds. MDPI.[Link]

-

Total synthesis of natural products based on hydrogenation of aromatic rings. Beilstein Journal of Organic Chemistry.[Link]

-

Synthesis and reactions of naphthyridines (review). Semantic Scholar.[Link]

-

Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry.[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes – Oriental Journal of Chemistry [orientjchem.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Gold-catalyzed intramolecular cyclization/condensation sequence: synthesis of 1,2-dihydro[c][2,7]naphthyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and Rearrangement of New 1,3-Diamino-2,7-naphthyridines and 1-Amino-3-oxo-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Utilizing 5,6,7,8-Tetrahydro-2,7-Naphthyridin-3-ol in Fragment-Based Drug Design

Introduction: The Strategic Value of the 5,6,7,8-Tetrahydro-2,7-Naphthyridin-3-ol Fragment

In the landscape of contemporary drug discovery, fragment-based drug design (FBDD) has emerged as a potent and efficient alternative to high-throughput screening for the identification of novel lead compounds.[1][2] This approach leverages small, low-complexity molecules, or "fragments," to probe the binding pockets of therapeutic targets. The 2,7-naphthyridine scaffold is a recognized "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including the potent and selective inhibition of various enzymes and kinases.[3][4] This application note provides a comprehensive guide to the strategic use of a key fragment from this class: 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol .

This fragment is particularly compelling for several reasons:

-

Inherent Biological Relevance: The 2,7-naphthyridine core is present in numerous potent kinase and phosphodiesterase inhibitors.[5][6][7] This suggests that the fragment is predisposed to interact with the ATP-binding sites of kinases or the active sites of phosphodiesterases.

-

Optimal Physicochemical Properties: With a molecular weight of approximately 150.18 g/mol , this fragment adheres to the "Rule of Three," a guiding principle for effective fragment design, ensuring a higher probability of binding and greater ligand efficiency.[8][9]

-

3D-Rich Structure: The saturated piperidine ring introduces a three-dimensional character often lacking in flat, aromatic fragments, allowing for the exploration of deeper, more complex binding pockets.

-

Defined Derivatization Vectors: The phenolic hydroxyl group and the secondary amine in the tetrahydropyridine ring provide clear, chemically tractable vectors for subsequent fragment growth and optimization into potent lead compounds.

This guide will provide detailed protocols for the synthesis, screening, and elaboration of the 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol fragment, with a focus on protein kinases as a primary target class.

Physicochemical Properties of the Fragment

A clear understanding of the fragment's properties is crucial for designing effective screening campaigns.

| Property | Value | Significance in FBDD |

| Molecular Formula | C₈H₁₀N₂O | |

| Molecular Weight | 150.18 g/mol | Adheres to the "Rule of Three" (MW < 300 Da), increasing the likelihood of efficient binding.[8][9] |

| cLogP (estimated) | ~0.5 | Indicates good aqueous solubility, which is critical for biophysical screening assays. |

| Hydrogen Bond Donors | 2 (hydroxyl, amine) | Provides key interaction points for binding to protein targets. |

| Hydrogen Bond Acceptors | 3 (hydroxyl, 2x nitrogen) | Offers multiple opportunities for forming stabilizing hydrogen bonds within a binding site. |

| Rotatable Bonds | 0 | The rigid scaffold reduces the entropic penalty upon binding, leading to higher ligand efficiency. |

Proposed Synthesis of 5,6,7,8-Tetrahydro-2,7-Naphthyridin-3-ol

While a specific synthesis for this exact isomer is not widely published, a plausible and efficient route can be designed based on established methodologies for related 2,7-naphthyridine derivatives.[10] The following is a proposed synthetic scheme.

Caption: A generalized synthetic workflow for the target fragment.

Protocol: Proposed Synthesis

-

Step 1: Synthesis of a Substituted Pyridine Intermediate. Begin with a commercially available, appropriately substituted pyridine derivative (e.g., a cyanopyridine with a methyl group).

-

Step 2: Cyclization to form the 2,7-Naphthyridine Core. Employ a cyclocondensation reaction to construct the second pyridine ring. This can often be achieved by reacting the pyridine precursor with a suitable three-carbon building block under basic or acidic conditions.

-

Step 3: Functionalization of the Naphthyridine Core. Introduce the hydroxyl group at the 3-position. This may involve an oxidation reaction followed by hydrolysis, or a nucleophilic substitution of a suitable leaving group.

-

Step 4: Selective Reduction of the Pyridine Ring. Perform a catalytic hydrogenation (e.g., using H₂, Pd/C, or a similar catalyst) under controlled conditions to selectively reduce one of the pyridine rings to the tetrahydropyridine. The conditions must be optimized to avoid over-reduction of the second ring.

-